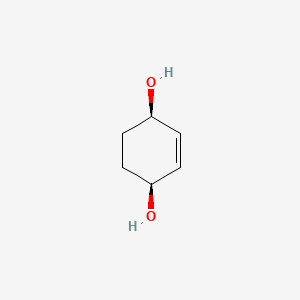

(1R,4S)-cyclohex-2-ene-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53762-85-9 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(1R,4S)-cyclohex-2-ene-1,4-diol |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2/t5-,6+ |

InChI Key |

FDODVZVWGKVMBO-OLQVQODUSA-N |

Isomeric SMILES |

C1C[C@@H](C=C[C@@H]1O)O |

Canonical SMILES |

C1CC(C=CC1O)O |

Origin of Product |

United States |

The Strategic Value of Chiral Cyclohexenediols in Synthesis

Chiral cyclohexenediols are a class of cyclic diols that possess a six-membered ring and at least one stereocenter, rendering them chiral. Their importance in stereoselective synthesis is multifaceted. The defined spatial arrangement of their hydroxyl groups and the conformational constraints of the cyclohexane (B81311) ring provide a predictable framework for directing the stereochemical outcome of chemical reactions. These scaffolds serve as versatile starting materials for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. The development of methods for the enantioenriched synthesis of these diols is a significant area of research, as the stereochemistry of these building blocks is crucial for the biological activity of the final products.

1r,4s Cyclohex 2 Ene 1,4 Diol: a Distinguished Chiral Building Block

(1R,4S)-cyclohex-2-ene-1,4-diol stands out as a particularly valuable chiral synthon in organic chemistry. nih.govorgsyn.org A synthon is a conceptual unit within a molecule that aids in planning a synthesis through retrosynthetic analysis. youtube.comarxiv.org The (1R,4S) configuration of this diol, with its specific three-dimensional arrangement of the two hydroxyl groups and the carbon-carbon double bond, offers a unique combination of functionalities. This arrangement allows for a high degree of stereocontrol in subsequent chemical transformations.

The inherent chirality and the presence of multiple reactive sites—the two hydroxyl groups and the alkene—make it a versatile building block. Chemists can selectively modify these functional groups to introduce new stereocenters with a high degree of predictability. For instance, the hydroxyl groups can be differentiated, allowing for stepwise reactions, while the double bond can undergo a variety of additions and rearrangements, all influenced by the existing stereochemistry of the diol.

Evolving Research in the Stereocontrolled Use of 1r,4s Cyclohex 2 Ene 1,4 Diol

Biocatalytic Approaches to Enantiopure this compound

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. The use of enzymes offers high selectivity and efficiency under mild reaction conditions.

Enzyme-Mediated Dihydroxylation of Aromatic Precursors for Cyclohexenediol (B14278918) Synthesis

The dearomatizing dihydroxylation of aromatic compounds by dioxygenase enzymes represents a key biocatalytic strategy for producing cyclohexadiene-diols, which are versatile chiral starting materials. rsc.org While the oxidation of substituted arenes to their corresponding ortho,meta-dihydrodiols is a well-established process, the formation of ipso,ortho-dihydrodiols has been historically less utilized. rsc.org

Arene dioxygenases, such as toluene (B28343) dioxygenase (TDO), are multicomponent enzyme systems that catalyze the cis-dihydroxylation of aromatic rings. researchgate.net For instance, the biodegradation of compounds like benzene (B151609) and toluene by certain strains of Pseudomonas putida initiates with the conversion of these aromatic molecules into cis-dihydrodiols. researchgate.net These enzymatic systems, often classified as Rieske-type dioxygenases, facilitate the transfer of both atoms of a dioxygen molecule to the aromatic substrate. nih.govscispace.com This biocatalytic transformation provides a direct route to chiral cyclohexenediols from readily available aromatic precursors. The process is noted for its high regio- and stereoselectivity, yielding enantiopure or highly enantioenriched products. researchgate.net

| Enzyme System | Precursor | Product | Organism |

| Toluene Dioxygenase (TDO) | Toluene | (+)-cis-(1S,2R)-Dihydroxy-3-methylcyclohexa-3,5-diene | Pseudomonas putida |

| Benzene Dioxygenase | Benzene | cis-1,2-Dihydroxycyclohexa-3,5-diene | Pseudomonas putida |

| Naphthalene Dioxygenase | Naphthalene | (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | Pseudomonas sp. |

Enzymatic Kinetic Resolution Strategies for Cyclohexenediols, including this compound

Enzymatic kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with an enzyme, leading to the enrichment of the less reactive enantiomer. wikipedia.org Lipases are particularly effective enzymes for this purpose, often used to catalyze acylation or deacylation reactions with high enantioselectivity. youtube.com

In the context of cyclohexenediols, lipases can selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. youtube.com For example, Candida antarctica lipase (B570770) B (CALB) is a highly efficient catalyst for the transesterification of diols, achieving excellent enantioselectivity. nih.gov Although direct kinetic resolution of this compound is a specific application, the principles are well-demonstrated with related cycloalkanediols. A key advantage of this method is the ability to obtain both enantiomers in high purity—one as the acylated product and the other as the unreacted starting material. youtube.com However, a significant drawback is that the maximum theoretical yield for a single enantiomer is 50%. youtube.com

| Enzyme | Substrate | Reaction Type | Outcome |

| Candida antarctica Lipase B (CALB) | cis-1,3-Cyclohexanediol | Transesterification | (1S,3R)-3-(acetoxy)-1-cyclohexanol (>99.5% ee) |

| Lipase from Pseudomonas cepacia (PSL) | Racemic acyloins | Acylation | Acylated product (97% ee) |

| Lipase from Candida rugosa | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Acylation | (S)-enantiomer of the product (ee_p = 96.2%) mdpi.com |

Genetic and Protein Engineering for Enhanced Biocatalytic Performance in Cyclohexenediol Production

To overcome the limitations of naturally occurring enzymes, such as low activity, poor stability, or narrow substrate scope, genetic and protein engineering techniques are employed. nih.govmdpi.com These powerful tools allow for the modification of enzymes to enhance their catalytic properties for specific industrial applications. nih.govmdpi.com Rational design, which relies on knowledge of the protein's structure, and directed evolution, which mimics natural evolution in a laboratory setting, are two primary strategies. mdpi.commednexus.org

In the production of cyclohexenediols, protein engineering has been applied to dioxygenases to improve their performance. By mutating key amino acid residues in the active site, researchers can alter the enzyme's substrate specificity and catalytic efficiency. nih.gov For instance, engineering efforts can focus on improving the expression and stability of the enzyme in a heterologous host, which is often a challenge. nih.gov Furthermore, engineering can lead to the development of biosensors that can be used for high-throughput screening of mutant libraries to identify variants with improved properties for producing the desired cyclohexenediol. nih.gov These advancements are crucial for developing economically viable biocatalytic processes for the synthesis of compounds like this compound. dtu.dk

Asymmetric Organic Synthesis of this compound

In addition to biocatalytic methods, asymmetric organic synthesis provides a range of powerful techniques for the stereocontrolled preparation of chiral molecules.

Chiral Auxiliary-Driven Stereocontrol in Cyclohexene Formation

The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity in a reaction. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Excess (de) |

| (S,S)-Cyclohexane-1,2-diol | Ethyl 2-methylacetoacetate | Alkylation | 92->95% nih.gov |

Enantioselective Catalysis in the Preparation of this compound, e.g., Diboration

Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to asymmetric synthesis.

A notable example relevant to the synthesis of diols is the enantioselective diboration of olefins. In this reaction, a diboron (B99234) reagent adds across a double bond in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand. This creates a chiral 1,2-diborylated intermediate, which can then be oxidized to the corresponding 1,2-diol with retention of stereochemistry. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst.

While specific examples for the direct synthesis of this compound via diboration are not detailed in the provided search results, the general principle is well-established for the synthesis of other chiral diols. Other catalytic asymmetric reactions, such as the nitroso Diels-Alder reaction, have also been shown to produce functionalized cyclohexene derivatives with high enantioselectivity (up to >99% ee) and can be precursors to chiral diols. researchgate.net

Total Synthesis from Chiral Pool Precursors with Defined Stereochemistry

The synthesis of enantiomerically pure compounds often begins with a "chiral pool," which consists of readily available, inexpensive, and naturally occurring chiral molecules. This strategy leverages the inherent stereochemistry of the starting material, transferring it to the target molecule through a series of chemical transformations.

A prominent chiral pool precursor for cyclohexene derivatives is quinic acid. For instance, quinic acid has been successfully transformed into the monoacetate of 2-cyclohexene-1,4-diol. researchgate.net This approach utilizes the defined stereocenters of the naturally abundant quinic acid to establish the desired stereochemistry in the cyclohexene ring system early in the synthetic sequence.

Another significant source for chiral pool synthesis is the microbial oxidation of aromatic compounds. Soil bacteria can perform whole-cell oxidation of substrates like benzene and its derivatives to produce cis-cyclohexadiene diols. imc.ac.at These diols are highly versatile chiral synthons, offering a platform for a wide array of functional group manipulations and diastereoselective reactions to access complex targets. imc.ac.at Similarly, chiral p-benzoquinone equivalents have served as starting points for the synthesis of enantiomers of 4-hydroxy-2-cyclohexenone and trans-cyclohex-2-ene-1,4-diol (B2629233). researchgate.net The use of these enantiopure monoketals of p-benzoquinone allows for the creation of a large number of cyclohexane-based chiral building blocks. researchgate.net

| Chiral Pool Precursor | Resulting Intermediate/Target | Key Advantage |

| Quinic Acid | Monoacetate of 2-cyclohexene-1,4-diol | Utilizes naturally abundant, defined stereocenters. researchgate.net |

| Microbially-produced cis-cyclohexadiene diols | Versatile chiral synthons for natural product synthesis | Provides access to highly functionalized and enantiopure cyclohexene derivatives. imc.ac.at |

| Chiral p-benzoquinone equivalent | (1S,4S)-Cyclohex-2-ene-1,4-diol | A short and simple sequence leading to the target diol in good yield. researchgate.net |

Diastereoselective Routes to Precursors and Subsequent Stereospecific Conversion to this compound

In contrast to the chiral pool approach, diastereoselective synthesis creates the desired stereocenters during the reaction sequence. These methods rely on the use of chiral catalysts, reagents, or auxiliaries to control the three-dimensional arrangement of atoms in the product.

A powerful technique for constructing the cyclohexane (B81311) core is the cascade Michael reaction. For example, a cascade inter–intramolecular double Michael strategy has been employed for the synthesis of highly functionalized cyclohexanones with a high degree of diastereoselectivity. beilstein-journals.orgnih.gov Although this specific reaction produces cyclohexanones, the principle of controlling the stereochemistry through a cascade reaction is a key strategy for accessing precursors to the target diol.

The stereoselective synthesis of chiral 4-alkyl-4-hydroxycyclohexenones, which are closely related precursors, has been achieved through methods involving the diastereoselective formation of epoxides. nih.gov Subsequent stereocontrolled manipulations of these intermediates, such as ring-opening and elimination reactions, allow for the precise installation of the required functional groups and stereocenters. nih.gov Another elegant approach involves the rearrangement of meso-cyclohexene oxides into enantiomerically enriched allylic alcohols, mediated by a chiral base. These alcohols can then be oxidized to furnish chiral cyclohexenones, which are direct precursors to the desired diol. researchgate.net

| Diastereoselective Method | Precursor Formed | Key Feature |

| Cascade Double Michael Reaction | Highly functionalized cyclohexanones | Achieves complete diastereoselectivity in the formation of the cyclohexane ring. beilstein-journals.orgnih.gov |

| Chiral Base-Mediated Rearrangement | Enantiomerically enriched allylic alcohols/cyclohexenones | Transforms a meso compound into a chiral building block. researchgate.net |

| Stereocontrolled Epoxide Manipulation | Chiral 4-alkyl-4-hydroxycyclohexenones | Diastereoselective epoxidation sets the stereochemistry for subsequent transformations. nih.gov |

Sustainable and Green Chemical Synthesis Strategies for this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For the synthesis of this compound, this involves minimizing the use of hazardous solvents, improving atom economy, and enhancing catalytic efficiency to reduce waste and energy consumption.

Solvent Minimization and Alternative Media in this compound Synthesis

A key principle of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Water is an ideal alternative medium due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the feasibility of using water as a nucleophilic reagent in the highly stereoselective catalytic formation of related 1,4-diol scaffolds, offering a simple and efficient synthetic method. nih.gov Furthermore, syntheses of related polyhydroxylated cyclohexanes have been successfully carried out using hydrogen peroxide as a green oxidant in water, avoiding the need for metal catalysts or organic solvents. mdpi.com Some diastereoselective syntheses of cyclohexanone (B45756) precursors have also been shown to work effectively in the presence of aqueous potassium hydroxide, highlighting the move towards aqueous reaction media. nih.gov

Atom Economy and Catalytic Efficiency in the Production of the Chiral Diol

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. Catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents, as the catalyst is regenerated and reused in a cycle.

High catalytic efficiency is demonstrated in the formation of diols from vinyl-substituted cyclic carbonates, which proceed in high yields with a broad scope of substrates using a simple method that requires no additives. nih.gov The development of one-pot catalytic systems, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and reduces waste from intermediate purification steps. An example is the one-pot conversion of 1,4-anhydroerythritol to 1,4-butanediol (B3395766) using a dual-catalyst system, which achieved a yield of approximately 90%. rsc.org Furthermore, catalytic asymmetric reactions, such as the nitroso Diels-Alder reaction, can produce cycloadducts in nearly quantitative yields (up to 99%) and with exceptional stereoselectivity, representing a highly atom-economical route to functionalized cyclic precursors. researchgate.net

| Green Chemistry Principle | Specific Approach | Example Outcome |

| Alternative Media | Use of water as a nucleophile/solvent. | Highly stereoselective formation of 1,4-diols without special precautions. nih.gov |

| Catalytic Efficiency | One-pot dual-catalyst system. | Synthesis of 1,4-butanediol in ~90% yield. rsc.org |

| Atom Economy | Asymmetric catalytic nitroso Diels-Alder reaction. | Production of precursors in up to 99% yield with excellent enantioselectivity. researchgate.net |

Selective Functionalization of the Diol Moiety in this compound

The presence of two hydroxyl groups in the this compound molecule presents opportunities for selective functionalization, which is crucial for its application as a synthetic intermediate.

The selective protection of one or both hydroxyl groups is a key strategy in the synthetic application of this compound. This allows for the controlled manipulation of the molecule's reactivity.

Enzymatic Resolution for Monoprotection: A highly efficient method for achieving monoprotection is through enzymatic resolution. For instance, the use of lipases, such as those from Mucor miehei or Candida antarctica (Novozyme 435®), can catalyze the enantioselective acetylation of the diol. researchgate.netresearchgate.net This process can yield monoacetates, such as (1R,4S)-monoacetate, in high yield and with excellent enantiomeric excess (up to 99% ee). This enzymatic approach provides a practical route to optically pure mono-protected diols.

Formation of Cyclic Derivatives for Diprotection: The 1,4-disposition of the hydroxyl groups facilitates the formation of cyclic derivatives, which can serve as diprotecting groups. Common examples include the formation of acetals and ketals through reaction with aldehydes or ketones under acidic conditions. For example, acetonides are used as protecting groups in the synthesis of conduritol derivatives and can be removed later in the synthetic sequence. mdpi.com Cyclic carbonates can also be formed, offering another stable protecting group strategy. These diprotection strategies are essential for reactions where the hydroxyl groups would otherwise interfere, such as modifications of the double bond.

Table 1: Strategies for Selective Protection of Hydroxyl Groups in cyclohex-2-ene-1,4-diol (B1202594)

| Strategy | Method | Protecting Group | Outcome |

|---|---|---|---|

| Monoprotection | Enzymatic Acylation | Acetyl | Enantiomerically enriched monoacetate |

| Diprotection | Acetal/Ketal Formation | Acetonide | Cyclic protected diol |

| Diprotection | Carbonate Formation | Carbonate | Cyclic protected diol |

This compound and its derivatives are highly valued as chiral building blocks in asymmetric synthesis. researchgate.netnih.gov Their well-defined stereochemistry makes them excellent starting materials for the synthesis of a wide range of complex and biologically active molecules, including conduritols and inositols. mdpi.comnih.govresearchgate.netresearchgate.net

The enantiomerically pure forms of the diol, often obtained through enzymatic resolution, serve as versatile chiral synthons. researchgate.netresearchgate.netrsc.org For example, (1S,4S)-cyclohex-2-ene-1,4-diol has been synthesized from a chiral p-benzoquinone equivalent and is a precursor for its (1R,4R)-enantiomer. researchgate.netresearchgate.net These chiral diols have been instrumental in the synthesis of various natural products, where the stereochemistry of the final product is dictated by the starting diol. The derivatization of the hydroxyl groups not only serves for protection but also as a handle for introducing further chemical complexity.

Pericyclic and Cycloaddition Reactions Involving the Cyclohexene Ring of this compound

The double bond in the cyclohexene ring of this compound can participate in various pericyclic and cycloaddition reactions, providing a powerful tool for constructing complex polycyclic systems.

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.orglibretexts.org The cyclohexene double bond in this compound and its derivatives can act as a dienophile, reacting with a conjugated diene. The reactivity of the dienophile can be tuned by the substituents on the cyclohexene ring. libretexts.orgorganic-chemistry.org

While the diol itself may be a modest dienophile, its derivatives can exhibit enhanced reactivity. For instance, protection of the hydroxyl groups and introduction of electron-withdrawing groups can increase the dienophilicity of the double bond. A notable example involves the use of a masked p-benzoquinone equivalent, a precursor to the diol system, which undergoes Diels-Alder reactions with certain Lewis acid catalysts. These reactions proceed exclusively to yield endo adducts with high facial selectivity. researchgate.net Furthermore, the Diels-Alder reaction has been employed to synthesize a steroidal hydroxy cyclohexenone, demonstrating the utility of this framework in constructing complex, fused ring systems. researchgate.net

Table 2: Diels-Alder Reactivity of Cyclohexene Frameworks

| Diene | Dienophile (Cyclohexene derivative) | Conditions | Product |

|---|---|---|---|

| Various Dienes | Masked p-benzoquinone equivalent | Lewis Acid Catalyst | Endo adducts |

| Steroidal Diene | Hydroxy cyclohexenone precursor | Thermal | Fused polycyclic system |

Beyond the Diels-Alder reaction, the this compound framework can undergo other concerted pericyclic transformations, such as sigmatropic rearrangements. libretexts.orglibretexts.orgnumberanalytics.com These reactions involve the intramolecular migration of a sigma bond within a pi-electron system. youtube.com

A significant example is the sigmatropic rearrangement observed during the double Mitsunobu reaction of cis-cyclohex-2-ene-1,4-diol. This reaction leads to a mixture of diazidocyclohexene isomers. The transformation is rationalized as proceeding through a researchgate.netresearchgate.net-sigmatropic rearrangement, which highlights the potential for complex skeletal reorganization of this diol under appropriate reaction conditions. This type of reactivity opens avenues for the synthesis of novel and structurally diverse molecules from a readily available chiral precursor.

Rearrangement Pathways and Skeletal Diversification from this compound

The this compound scaffold is a versatile starting point for skeletal diversification through various rearrangement pathways. These rearrangements can lead to the formation of new ring systems and the introduction of diverse functionalities.

The previously mentioned sigmatropic rearrangement of cis-cyclohex-2-ene-1,4-diol to diazidocyclohexene isomers is a prime example of skeletal diversification, transforming the initial cyclohexene core into a new functionalized scaffold. Acid-catalyzed rearrangements also represent a potential pathway for diversification. For instance, related unsaturated diol systems have been shown to undergo dehydrative rearrangements to form furan (B31954) adducts, suggesting that under acidic conditions, this compound could potentially be transformed into different heterocyclic systems. nih.gov

The use of this diol as a chiral building block for the synthesis of various cyclitols, such as conduritols and inositols, is another facet of skeletal diversification. mdpi.comnih.govresearchgate.netresearchgate.net These syntheses often involve a series of transformations that modify the cyclohexene core, demonstrating the utility of this compound in accessing a wide range of structurally diverse and biologically relevant molecules.

Redox Chemistry of this compound: Oxidation and Reduction Pathways

The reactivity of this compound is characterized by the interplay of its two hydroxyl groups and the alkene functionality. This allows for a range of redox transformations that can be controlled to achieve desired synthetic outcomes.

Oxidation Pathways:

The oxidation of the secondary hydroxyl groups in this compound can lead to the formation of the corresponding dione, cyclohex-2-ene-1,4-dione, or selectively to the mono-oxidized product, 4-hydroxycyclohex-2-enone. The choice of oxidant and reaction conditions is crucial in determining the final product. While specific detailed research on the direct oxidation of the (1R,4S) isomer is not extensively documented in publicly available literature, general methods for the oxidation of secondary alcohols are applicable.

Common methods for the oxidation of secondary alcohols to ketones include Swern and Oppenauer oxidations. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with an electrophile like oxalyl chloride, followed by a hindered base such as triethylamine. This method is known for its mild conditions and high yields. The Oppenauer oxidation, a reversible process, employs a ketone (like acetone) as the oxidant in the presence of an aluminum alkoxide catalyst.

In a broader context, the oxidation of related cyclohexene diol systems has been explored. For instance, the oxidation of cyclohexene can yield 1,2-cyclohexanediol, which can be further oxidized to produce dicarboxylic acids. researchgate.net The selective oxidation of one hydroxyl group over the other in a diol presents a significant synthetic challenge, often requiring protecting group strategies or enzymatic approaches to achieve high regioselectivity. researchgate.net

Reduction Pathways:

The primary reduction pathway for this compound involves the hydrogenation of the carbon-carbon double bond to yield the saturated (1R,4S)-cyclohexane-1,4-diol. This transformation is typically achieved through catalytic hydrogenation.

Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The stereochemical outcome of the hydrogenation is influenced by the catalyst and the substrate's stereochemistry. The hydrogen atoms are generally delivered to the less sterically hindered face of the double bond.

While specific data on the hydrogenation of this compound is limited in readily accessible sources, studies on similar systems provide insight into the expected outcomes. For example, the hydrogenation of related cyclic alkenes is a well-established method for producing saturated cyclic systems. researchgate.net

Below are data tables summarizing typical reagents and expected products for the redox reactions of this compound, based on general organic chemistry principles and reactions of analogous compounds.

Table 1: Oxidation Reactions of this compound

| Reagent/System | Expected Product | Reaction Type | Notes |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | cyclohex-2-ene-1,4-dione | Oxidation | Mild conditions, typically high yields for secondary alcohol oxidation. |

| Oppenauer Oxidation (Acetone, Al(Oi-Pr)₃) | cyclohex-2-ene-1,4-dione | Oxidation | Reversible, driven by an excess of the ketone oxidant. |

| Pyridinium chlorochromate (PCC) | cyclohex-2-ene-1,4-dione | Oxidation | Common and effective oxidizing agent for secondary alcohols. |

Table 2: Reduction Reactions of this compound

| Reagent/System | Expected Product | Reaction Type | Notes |

| H₂, Pd/C | (1R,4S)-cyclohexane-1,4-diol | Hydrogenation | Standard method for alkene reduction. |

| H₂, PtO₂ (Adams' catalyst) | (1R,4S)-cyclohexane-1,4-diol | Hydrogenation | Effective catalyst for alkene hydrogenation. |

| Sodium borohydride (B1222165) (NaBH₄) | No reaction with alkene | Reduction | Selective for carbonyls, will not reduce the C=C double bond. |

The redox chemistry of this compound provides a foundation for the synthesis of a variety of chiral molecules. The ability to selectively oxidize the hydroxyl groups or reduce the double bond, often with high stereocontrol, underscores its importance as a versatile intermediate in modern organic synthesis. Further research into the specific reaction conditions and outcomes for this particular stereoisomer will undoubtedly expand its synthetic utility.

Applications of 1r,4s Cyclohex 2 Ene 1,4 Diol As a Chiral Building Block in Advanced Organic Synthesis

Role in the Asymmetric Synthesis of Complex Natural Products

The strategic importance of (1R,4S)-cyclohex-2-ene-1,4-diol is prominently demonstrated in its application as a starting material for the total synthesis of various complex natural products. Its inherent chirality and functionality allow for the efficient and stereoselective installation of multiple stereocenters, a crucial step in the synthesis of biologically active molecules. nih.govrsc.org The defined stereochemistry of the hydroxyl groups is pivotal as it dictates the geometry of subsequent synthetic intermediates and the final products.

This compound is an excellent precursor for the synthesis of polyhydroxylated cyclic systems, which are core structures in many natural products. These systems include conduritols, inositols, and their derivatives, known for their significant biological activities. The diol's double bond can be subjected to various stereoselective transformations, such as dihydroxylation or epoxidation followed by ring-opening, to introduce additional hydroxyl groups with high stereocontrol.

For instance, the synthesis of various stereoisomers of cyclohexanetetrols, which are related to naturally occurring betitol and quercitols, can be achieved from cyclohexadiene precursors through stereoselective dihydroxylation. mdpi.com The cis-diol functionality can be installed, and subsequent manipulations can lead to the desired polyhydroxylated carbocycles.

Table 1: Examples of Polyhydroxylated Systems from Cyclohexene (B86901) Diol Derivatives

| Starting Material Precursor | Key Transformation | Resulting Polyhydroxylated System | Significance |

|---|---|---|---|

| 1,4-Cyclohexadiene | trans-dihydroxylation | (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol | Antimicrobial activity, building block. mdpi.com |

| meso-Cyclohexene oxides | Chiral base-mediated rearrangement | Chiral allylic alcohols | Precursors to various natural products. researchgate.netresearchgate.net |

The well-defined stereochemistry of this compound makes it an ideal scaffold for the synthesis of carbohydrate analogues, such as C-glycosides and carba-sugars. nih.gov These analogues are important as they often exhibit enhanced metabolic stability compared to their natural O-glycoside counterparts, making them attractive targets for pharmaceutical development.

The synthesis of C-glycosides, for example, can be approached by using the diol as a chiral template to control the stereochemistry of the newly formed C-C bond at the anomeric position. nih.gov The inherent chirality of the diol guides the stereochemical outcome of the glycosylation reaction, leading to the formation of a specific stereoisomer of the C-glycoside.

Design and Synthesis of Chiral Ligands and Catalysts Based on the this compound Scaffold

The rigid and stereochemically defined structure of this compound makes it an excellent scaffold for the design and synthesis of novel chiral ligands and catalysts. The C2-symmetry often present in derivatives of this diol is a common and effective feature in many successful chiral ligands. nih.gov These ligands are crucial for asymmetric catalysis, where they transfer their chirality to a metal center, enabling the enantioselective synthesis of a wide range of molecules. researchgate.net

Derivatives of this compound have been successfully employed in the development of both organocatalysts and ligands for metal-based catalysis. For example, the diol can be converted into chiral phosphine (B1218219) or phosphite (B83602) ligands. These ligands, when coordinated to a transition metal like rhodium or palladium, can catalyze a variety of asymmetric reactions, including hydrogenations, hydroformylations, and allylic alkylations, with high enantioselectivity. researchgate.netnih.gov The rigid backbone of the diol ensures a well-defined chiral environment around the metal center, which is essential for effective stereochemical control.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org this compound and its derivatives can function as effective chiral auxiliaries. sigmaaldrich.com For example, it can be attached to a prochiral molecule to form a diastereomeric intermediate. Subsequent reactions then proceed with high diastereoselectivity due to the steric and electronic influence of the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved and recovered. This strategy has been applied in various asymmetric reactions, including alkylations and Michael additions. wikipedia.orgnih.gov

Precursor for Stereodefined Intermediates in Pharmaceutical and Agrochemical Synthesis (Focus on synthetic methodology)

The value of this compound extends to its use as a precursor for a variety of stereodefined intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netnih.gov The functional groups of the diol—the two hydroxyls and the double bond—can be selectively manipulated to introduce a wide range of functionalities with precise stereochemical control.

Key synthetic transformations of the diol include:

Epoxidation: The double bond can be epoxidized to form a chiral epoxide, which is a versatile intermediate for the introduction of various nucleophiles.

Dihydroxylation: The double bond can be dihydroxylated to create additional stereocenters.

Oxidation: The secondary hydroxyl groups can be oxidized to the corresponding ketone, such as the important building block 4-hydroxy-2-cyclohexenone. researchgate.netresearchgate.net

Substitution: The hydroxyl groups can be converted into leaving groups for substitution reactions.

These transformations allow for the synthesis of a diverse array of chiral building blocks that are subsequently used in the construction of more complex and biologically active molecules. nih.govrsc.org The ability to generate these intermediates in high enantiomeric purity is critical for the development of modern drugs and agrochemicals. nih.gov

Table 2: Key Synthetic Intermediates from this compound and its Derivatives

| Precursor | Key Reaction | Intermediate | Application |

|---|---|---|---|

| This compound | Oxidation | (S)-4-Hydroxy-2-cyclohexenone | Synthesis of natural products and bioactive molecules. researchgate.netresearchgate.net |

| This compound | Epoxidation | Chiral cyclohexene oxide | Intermediate for nucleophilic ring-opening reactions. researchgate.net |

| This compound | Derivatization to phosphine | Chiral phosphine ligand | Asymmetric metal catalysis. researchgate.net |

Introduction of Defined Chirality into Biologically Relevant Scaffolds

The chiral diol, this compound, serves as a critical starting material for imparting stereochemistry into a variety of molecular frameworks that are significant in medicinal chemistry and natural product synthesis. Its inherent chirality and the presence of two distinct hydroxyl groups, one allylic and one homoallylic, allow for regioselective and stereoselective transformations. This controlled functionalization is paramount in the construction of complex, multi-chiral centered molecules that are often the basis for biologically active compounds.

The cyclohexane-1,4-diol motif is a recurring structural element in numerous natural products with established biological activities. The ability to synthesize enantiomerically pure or enriched forms of this scaffold is therefore of high interest. Through various synthetic strategies, this compound can be converted into a range of chiral synthons. For instance, it can be a precursor to chiral 4-hydroxy-2-cyclohexenones, which are versatile intermediates in the synthesis of various natural products.

One notable application involves the synthesis of prostanoids containing a six-membered ring core. In these syntheses, the chiral center of a derivative of this compound directs the facial selectivity of key reactions, thereby controlling the stereochemical outcome of the final product. Furthermore, this diol is a valuable building block in the synthesis of gabosines and cyclophellitols, which are natural products with potential therapeutic applications. The enantioselective synthesis of these compounds often relies on the predefined stereochemistry of the starting diol to establish the correct spatial arrangement of functional groups in the target molecule.

Synthetic Pathways to Advanced Drug Intermediates Utilizing this compound

The utility of this compound extends to the synthesis of advanced intermediates for pharmaceuticals. Its defined stereochemistry is crucial for producing drugs where the biological activity is dependent on a specific enantiomer.

A significant application is in the development of antipsychotic drugs. For example, a bismesylate intermediate of Lurasidone HCl, an antipsychotic medication, can be synthesized enantioselectively starting from a related cyclohexene derivative. researchgate.net The key steps in such a synthesis often involve the stereocontrolled introduction of functional groups onto the cyclohexene ring, a process where a chiral diol like this compound or its enantiomer can serve as a foundational chiral pool starting material. researchgate.net

Furthermore, derivatives of this chiral diol have shown promise in the development of treatments for neurodegenerative diseases. For instance, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, a structurally related monoterpenoid, has demonstrated neuroprotective effects in animal models of Parkinson's disease. researchgate.net The synthesis of this and similar compounds can be envisioned to start from a chiral cyclohexene diol scaffold, highlighting the importance of such building blocks in medicinal chemistry.

The versatility of this compound and its derivatives is further demonstrated in their use for creating a diverse range of chemical entities. The diol can be a precursor to various chiral synthons, including epoxides and amino alcohols, which are themselves valuable intermediates in the synthesis of a wide array of pharmaceutical agents. The ability to access either enantiomer of the diol allows for the synthesis of the full spectrum of stereoisomers of a target drug molecule, which is essential for structure-activity relationship (SAR) studies during the drug discovery process.

Table of Key Intermediates and their Applications

| Intermediate | Application |

| Chiral 4-hydroxy-2-cyclohexenone | Synthesis of prostanoids, gabosines, and other natural products |

| Bismesylate of a cyclohexane (B81311) diol | Intermediate in the synthesis of Lurasidone HCl (antipsychotic) |

| (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol | Potential therapeutic agent for Parkinson's disease researchgate.net |

Advanced Stereochemical Characterization and Conformational Analysis of 1r,4s Cyclohex 2 Ene 1,4 Diol and Its Derivatives

Conformational Dynamics of the Cyclohexene (B86901) Ring and Hydroxyl Groups

The conformational landscape of (1R,4S)-cyclohex-2-ene-1,4-diol, a cis-isomer, is primarily governed by the inherent flexibility of the cyclohexene ring and the orientation of its two hydroxyl substituents. The cyclohexene ring typically adopts a half-chair conformation. In this arrangement, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. This contrasts with the more rigid chair conformation of cyclohexane (B81311).

The dynamic interplay between various conformations of the cyclohexene ring can significantly influence the reactivity of the molecule. nih.govacs.org While it is often assumed that bulky substituents on a six-membered ring will occupy equatorial positions to minimize steric hindrance, studies have shown that steric repulsion in a diequatorial arrangement can lower the energy barrier for ring inversion, leading to a dynamic interconversion between multiple conformations. nih.govacs.org This dynamic behavior, rather than a single static conformation, ultimately dictates the molecule's properties and reactivity. nih.govacs.org

The dynamic nature of the cyclohexene ring and the orientation of its substituents are critical factors that influence the molecule's chemical behavior and its utility as a chiral building block in synthesis. nih.govacs.org Understanding these conformational dynamics is therefore essential for predicting and controlling the outcomes of reactions involving this diol.

Elucidation of Absolute Configuration through Advanced Spectroscopic and Diffraction Methods

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is paramount in stereochemistry. For chiral molecules like this compound, this is crucial as different stereoisomers can exhibit vastly different biological activities and chemical properties. Advanced analytical techniques, including X-ray crystallography and chiral spectroscopic methods, are indispensable tools for this purpose. sci-hub.se

X-ray Crystallography with Anomalous Dispersion for Absolute Configuration

X-ray crystallography stands as a powerful method for the unambiguous determination of the absolute configuration of crystalline compounds. researchgate.netias.ac.in The technique of anomalous dispersion is particularly vital in this regard. researchgate.netmit.edu When X-rays interact with electrons in a crystal, a phenomenon known as anomalous scattering can occur, especially with heavier atoms. mit.edu This effect leads to a detectable difference in the intensities of Friedel pairs of reflections (hkl and -h-k-l) in non-centrosymmetric space groups. researchgate.netmit.edu By carefully measuring these differences, the absolute configuration of a chiral molecule can be definitively established. researchgate.net

This method has been the gold standard since its classical application by J.M. Bijvoet in determining the absolute stereochemistry of sodium rubidium tartrate. researchgate.net Modern advancements, including improved detectors and X-ray sources, have expanded the applicability of this technique. It is now possible to confidently determine the absolute configuration of molecules containing only lighter atoms, such as oxygen, which is particularly relevant for many natural products and pharmaceutically important compounds. mit.edu

Chiral Spectroscopic Methods: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

For chiral molecules in solution, where single crystals may not be available, chiral spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable. sci-hub.senih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Vibrational Circular Dichroism (VCD) focuses on the vibrational transitions of a molecule, typically in the infrared region of the electromagnetic spectrum. nih.govrsc.org The VCD spectrum provides a unique fingerprint of a chiral molecule's absolute configuration and its conformational preferences in solution. nih.gov By comparing the experimentally measured VCD spectrum with quantum chemical calculations, the absolute configuration can be unambiguously assigned. nih.gov The stretching vibration of hydroxyl groups (ν(OH)) is a particularly sensitive probe in VCD, as its chiroptical signal can be strongly influenced by the supramolecular environment and hydrogen-bonding networks in the crystalline state. rsc.org

Electronic Circular Dichroism (ECD) , on the other hand, probes the electronic transitions of a molecule, typically in the ultraviolet-visible region. rsc.orgnih.gov The ECD spectrum is highly sensitive to the conformation of the chromophore and the spatial arrangement of substituents. rsc.org For cyclohexenone derivatives, for instance, the ECD spectrum is strongly dependent on the ring conformation, the non-planarity of the enone system, and the nature and position of substituents. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are employed to simulate the ECD spectra for different stereoisomers, and comparison with the experimental spectrum allows for the determination of the absolute configuration. rsc.org

Diastereoselectivity and Enantioselectivity Studies in Reactions Involving this compound

The stereochemically well-defined structure of this compound makes it a valuable chiral building block in organic synthesis. Its utility is particularly evident in reactions where controlling diastereoselectivity and enantioselectivity is critical for the synthesis of complex target molecules.

The presence of two stereocenters and functional groups (two hydroxyls and a double bond) allows for a variety of stereoselective transformations. For instance, the orientation of existing hydroxyl groups can direct the stereochemical outcome of subsequent reactions. Studies on related inosose systems have shown that the orientation of a β-hydroxyl group (axial vs. equatorial) can significantly influence the diastereoselectivity of hydride reduction and Grignard reactions at a nearby carbonyl group. researchgate.net An axial β-hydroxyl group, for example, often leads to a higher proportion of the axial alcohol upon reduction. researchgate.net

Enzymatic kinetic resolution is a powerful strategy to obtain enantiomerically pure forms of cyclohexene-1,4-diols. This method utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, Candida antarctica lipase (B570770) B (CAL-B) is frequently used for the enantioselective acylation of racemic alcohols. This approach has been successfully employed to resolve precursors to trans-cyclohex-2-ene-1,4-diol (B2629233) with high enantiomeric excess (up to 99%). The choice of enzyme, acyl donor, and solvent are all critical parameters for achieving high selectivity.

The enantiomerically pure diols obtained through such resolutions are versatile intermediates. They can be used in a range of synthetic applications, including the synthesis of natural products and their analogues. For example, enantiopure trans-cyclohex-2-ene-1,4-diols have been synthesized from chiral p-benzoquinone equivalents, demonstrating a pathway to access either enantiomer of the target diol. researchgate.net These chiral diols serve as key starting materials for constructing more complex molecular architectures with a high degree of stereocontrol.

Below is an interactive table summarizing key reactions and their stereochemical outcomes involving cyclohex-2-ene-1,4-diol (B1202594) and its derivatives.

| Reaction Type | Substrate | Reagent/Catalyst | Key Outcome | Reference |

| Enzymatic Kinetic Resolution | Racemic cyclohex-2-ene-1,4-diol precursor | Candida antarctica lipase B (CAL-B), vinyl acetate | Enantiopure diacetates and enriched diols (up to 99% ee) | |

| Hydride Reduction | epi- and scyllo-inososes | Hydride reagents | Diastereoselectivity influenced by β-hydroxyl group orientation | researchgate.net |

| Grignard Reaction | epi- and scyllo-inososes | Grignard reagents | Diastereoselectivity influenced by β-hydroxyl group orientation | researchgate.net |

| Asymmetric Synthesis | Chiral p-benzoquinone equivalent | Multi-step sequence | (1S,4S)- and (1R,4R)-cyclohex-2-ene-1,4-diol | researchgate.net |

Computational and Theoretical Chemistry Studies on 1r,4s Cyclohex 2 Ene 1,4 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1R,4S)-cyclohex-2-ene-1,4-diol, DFT calculations can elucidate its intrinsic electronic properties and predict its reactivity towards various reagents.

By solving the Kohn-Sham equations for the molecule, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in the electron distribution. researchgate.net

Global Electrophilicity Index (ω): Indicates the electrophilic nature of the molecule.

These descriptors are invaluable for predicting how this compound will behave in chemical reactions. For instance, the regions of the molecule with the highest HOMO density are likely to be the sites of electrophilic attack, while areas with the highest LUMO density are susceptible to nucleophilic attack. The interplay between the nucleophilic hydroxyl groups and the electron-rich double bond governs its chemical behavior.

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to nucleophilicity. | The hydroxyl groups and the π-system of the double bond are expected to have high HOMO contributions, indicating these are the primary sites for reaction with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electrophilicity. | The antibonding orbitals associated with the C=C bond and C-O bonds would contribute to the LUMO, suggesting where nucleophiles might attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability. | A moderate gap would suggest a balance of stability and reactivity, allowing for controlled chemical transformations. |

| Chemical Potential (μ) | Tendency of electrons to escape. | A negative chemical potential indicates overall stability, but its value relative to other molecules predicts the direction of electron flow in a reaction. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher hardness value implies greater stability and lower reactivity. |

| Electrophilicity Index (ω) | Measure of electrophilic power. | This index would quantify the molecule's ability to accept electrons, useful for predicting its behavior in reactions with nucleophiles. |

This table is illustrative and based on general principles of DFT applied to molecules with similar functional groups.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the influence of solvent on its structure and dynamics.

The six-membered ring of this compound is not planar and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly impact the molecule's reactivity and its interactions with other molecules, such as enzymes.

Furthermore, MD simulations can explicitly model the surrounding solvent molecules, allowing for the investigation of solvent effects. The hydroxyl groups of this compound can form hydrogen bonds with protic solvents, which can influence its conformational preferences and reactivity. By simulating the molecule in different solvents, one can predict how the solvent environment affects its behavior.

| Simulation Aspect | Information Gained | Relevance to this compound |

| Conformational Analysis | Identification of stable and metastable conformers and the energy barriers between them. | Determines the predominant shapes of the molecule in solution, which affects its reactivity and biological activity. |

| Solvent Shell Structure | The arrangement of solvent molecules around the solute. | Reveals how the solvent interacts with the hydroxyl groups and the double bond, influencing solubility and reaction rates. |

| Hydrogen Bonding Dynamics | The formation and breaking of hydrogen bonds between the diol and solvent molecules. | Quantifies the strength and lifetime of solvent interactions, which are critical for understanding reaction mechanisms in protic solvents. |

| Diffusion Coefficient | The rate at which the molecule moves through the solvent. | Provides insights into the transport properties of the molecule, which is important in various applications. |

This table outlines the potential insights from MD simulations of this compound.

Ab Initio Methods in Reaction Mechanism Elucidation for this compound Transformations

Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of experimental data. These methods are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound.

By mapping the potential energy surface for a given reaction, ab initio calculations can identify transition states, intermediates, and the corresponding activation energies. This information provides a step-by-step understanding of how reactants are converted into products. For example, the hydrogenation of the double bond to form cyclohexane-1,4-diol can be studied to understand the stereochemical outcome under different catalytic conditions. nih.gov

Another important transformation is the epoxidation of the double bond. Ab initio calculations can model the approach of an oxidizing agent, like a peroxy acid, to the double bond and determine the stereoselectivity of the reaction, which may be influenced by the directing effect of the nearby hydroxyl groups. Theoretical investigations into the cyclodehydration of similar diols have provided valuable insights into the reaction pathways. researchgate.net

| Reaction Type | Mechanistic Questions to be Addressed | Potential Insights from Ab Initio Calculations |

| Hydrogenation | What is the preferred stereochemical outcome? How does the catalyst influence the mechanism? | Determination of the transition state structures for syn- and anti-addition of hydrogen, and calculation of the activation barriers to predict the major product. |

| Epoxidation | Is the reaction stereoselective? Do the hydroxyl groups direct the epoxidizing agent? | Modeling the transition state of the oxygen transfer to predict whether the epoxide will form on the same or opposite face as the hydroxyl groups. |

| Dehydration | What are the conditions required for intramolecular ether formation? | Calculation of the energy profile for acid-catalyzed elimination versus substitution to form a cyclic ether. |

| Derivatization of Hydroxyl Groups | Can the two hydroxyl groups be functionalized selectively? | Comparison of the activation energies for the reaction of a protecting group at the two different hydroxyl positions to predict regioselectivity. |

This table illustrates how ab initio methods can be applied to study various transformations of this compound.

Spectroscopic Property Prediction for Advanced Structural Assignments (e.g., advanced NMR chemical shifts, vibrational modes)

Computational methods are highly valuable for predicting spectroscopic properties, which can be used to confirm the structure of this compound and its derivatives.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data can provide unambiguous structural assignment, especially for complex molecules with multiple stereocenters. High-level theoretical methods have been successfully used to calculate ¹³C NMR chemical shifts for other cyclic systems. nih.gov

Similarly, the vibrational frequencies and intensities of a molecule can be calculated, corresponding to its infrared (IR) and Raman spectra. These calculated vibrational modes can be animated to visualize the atomic motions associated with each peak in the spectrum, aiding in the assignment of experimental spectra.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance for this compound |

| NMR | Chemical Shifts (¹H, ¹³C), Coupling Constants | GIAO (Gauge-Including Atomic Orbital), DFT | Confirms the connectivity and stereochemistry of the molecule. Predicted shifts can help to resolve ambiguities in experimental spectra. |

| IR/Raman | Vibrational Frequencies, Intensities | DFT, Ab Initio | Assigns the peaks in the experimental vibrational spectra to specific molecular motions (e.g., O-H stretch, C=C stretch). |

| UV-Vis | Electronic Excitation Energies (λ_max) | TD-DFT (Time-Dependent DFT) | Predicts the electronic transitions (e.g., n → π, π → π) and the corresponding absorption wavelengths. |

| VCD/ECD | Vibrational/Electronic Circular Dichroism | DFT, TD-DFT | Determines the absolute configuration of the chiral molecule by comparing the predicted and experimental chiroptical spectra. |

This table summarizes the application of computational methods for the prediction of various spectroscopic properties of this compound.

Advanced Analytical Techniques in the Study of 1r,4s Cyclohex 2 Ene 1,4 Diol Chemistry

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the study of (1R,4S)-cyclohex-2-ene-1,4-diol. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula. For this compound, with a chemical formula of C₆H₁₀O₂, the expected exact mass is approximately 114.0681 Da. nih.gov The precision of HRMS can readily differentiate this compound from other molecules that have the same nominal mass but a different elemental composition.

In mechanistic studies, HRMS is invaluable for identifying transient intermediates, reaction byproducts, and degradation products in complex mixtures. By accurately determining the mass of each component, researchers can propose chemical structures and map out reaction pathways. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are also frequently employed, where the chromatographic separation of mixture components is followed by mass analysis to confirm structure through fragmentation patterns. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for cyclohex-2-ene-1,4-diol (B1202594)

| Parameter | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | nih.gov |

| Exact Mass | 114.068079557 Da | nih.gov |

| InChI Key | FDODVZVWGKVMBO-UHFFFAOYSA-N | sigmaaldrich.com |

Multi-Dimensional NMR Spectroscopy for Complex Structure Determination and Stereochemical Assignment (e.g., NOESY, HMBC, HSQC, DOSY)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural and stereochemical elucidation of this compound. While one-dimensional ¹H and ¹³C NMR provide initial information, 2D NMR experiments are crucial for unambiguous assignments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is used to assign which proton is attached to which carbon, simplifying the complex spectra. youtube.comrsc.org For this compound, HSQC would show correlations between the olefinic protons and their corresponding carbons, as well as the protons on the carbons bearing the hydroxyl groups (the carbinol protons) and their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comrsc.org This is critical for piecing together the carbon skeleton and confirming the placement of functional groups. For instance, an HMBC spectrum would show a correlation from a hydroxyl proton to the carbon it is attached to and adjacent carbons.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. In the context of this compound, COSY would establish the connectivity pathway through the cyclohexene (B86901) ring, for example, showing the coupling between the olefinic protons and the adjacent carbinol protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for stereochemical assignment as it identifies protons that are close to each other in space, regardless of whether they are bonded. For a cyclic compound like this compound, NOESY can confirm the cis relationship of the two hydroxyl groups by showing a spatial correlation between the two carbinol protons (H1 and H4).

Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nmrsoft.com This technique is particularly useful for analyzing reaction mixtures without prior separation, allowing for the identification of the target compound alongside starting materials, intermediates, and byproducts. manchester.ac.uk

Table 2: Expected 2D NMR Correlations for this compound

| NMR Experiment | Purpose | Expected Key Correlations |

| HSQC | C-H direct correlation | Olefinic C=H; Carbinol C-H; Methylene (B1212753) C-H₂ |

| HMBC | Long-range C-H correlation | OH to carbinol C; Olefinic H to carbinol C |

| COSY | H-H coupling network | Olefinic H to carbinol H; Carbinol H to methylene H |

| NOESY | Through-space H-H proximity | Correlation between H1 and H4 confirms cis stereochemistry |

Chiral Separation Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

Given that this compound is a chiral molecule, assessing its enantiomeric purity is critical, especially when it is synthesized via asymmetric methods or used as a chiral building block. Chiral separation techniques are employed to separate and quantify the two enantiomers: (1R,4S) and (1S,4R).

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. The choice of the CSP and the mobile phase is crucial for achieving effective separation. For derivatives of cyclohex-2-ene-1,4-diol, polysaccharide-based columns are often effective. For example, the enantiomeric ratio of a derivative, (1R,4S)-2-(2-(benzyloxy)ethyl)cyclohex-2-ene-1,4-diol, was determined using a Chiraldex OD-R column.

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC is another valuable method. Enantiomers, which have identical physical properties, cannot be separated by standard GC columns. wisc.edu Chiral GC columns, such as those containing cyclodextrin (B1172386) derivatives (e.g., Cyclodex-B), create a chiral environment that allows for the differential retention of the two enantiomers, enabling their separation and quantification. wisc.edu

Table 3: Examples of Chiral Separation Methods for Cyclohexenediol-related Compounds

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Application Note |

| Chiral HPLC | Chiraldex OD-R | 3% iPrOH/hexanes | Used to determine the enantiomeric ratio of a this compound derivative. |

| Chiral HPLC | (S,S)-Whelk-O 1 | Hexane-ethanol (97:3, v/v) | Achieved separation of cis/trans isomers of the related 2-butene-1,4-diol. |

| Chiral GC | Cyclodex-B | Helium carrier gas with a temperature gradient program. wisc.edu | General method for separating volatile chiral compounds like those found in natural products. wisc.edu |

Microanalysis and Other Elemental Composition Techniques for Advanced Characterization

Elemental analysis provides the fundamental percentage composition of elements (carbon, hydrogen, oxygen) in a purified sample of this compound. This classical technique, often performed using a CHN analyzer, is a cornerstone of chemical characterization, confirming the empirical formula of the compound. For C₆H₁₀O₂, the theoretical elemental composition is approximately 63.13% Carbon, 8.83% Hydrogen, and 28.03% Oxygen.

The data from microanalysis serves as a crucial complement to high-resolution mass spectrometry. While HRMS provides an extremely accurate mass-to-charge ratio to determine the molecular formula, elemental analysis confirms the relative abundance of the constituent atoms. The combination of these two techniques provides a high degree of confidence in the identity and purity of a synthesized sample of this compound, ensuring it is free from impurities that might have a different elemental composition.

Interdisciplinary Perspectives and Emerging Applications of 1r,4s Cyclohex 2 Ene 1,4 Diol

Bio-Inspired Chemical Synthesis Utilizing Cyclohexenediol (B14278918) Motifs

The structural motif of cyclohexenediol is prevalent in numerous biologically active natural products, making it a key target in bio-inspired synthetic strategies. Nature provides a blueprint for the efficient construction of such molecules, often starting from simple precursors. A paramount example of this is the commercial synthesis of the anti-influenza drug oseltamivir (B103847), which originally utilized shikimic acid, a natural product harvested from Chinese star anise. wikipedia.org

The synthesis of oseltamivir from shikimic acid highlights the strategic importance of the cyclohexene (B86901) core. wikipedia.orgnih.gov Although various synthetic routes to oseltamivir have been developed to overcome the reliance on the natural source, many of these approaches still converge on a cyclohexene-based intermediate, underscoring the efficiency of this bio-inspired retrosynthetic disconnection. nih.govresearchgate.net

Enzymatic processes offer a direct and often highly stereoselective route to cyclohexenediols. For instance, chloroperoxidase enzymes can catalyze the oxidation of 1,3-cyclohexadiene (B119728) to produce trans-dihydroxycyclohexene with good yield and enantiomeric excess. researchgate.net Such biocatalytic methods are increasingly sought after as they align with the principles of green chemistry, operating under mild conditions and often obviating the need for protecting groups.

Furthermore, radical cyclization reactions, inspired by biosynthetic pathways, can be employed to construct the cyclohexane-1,4-diol framework from acyclic precursors. researchgate.net These methods, which can utilize reagents like samarium(II) iodide-water, demonstrate how complex cyclic systems can be assembled with high diastereoselectivity, mimicking nature's own cyclization strategies. researchgate.net

Key Features of Bio-Inspired Synthesis:

| Feature | Description | Example |

| Natural Precursors | Utilization of readily available biomolecules as starting materials. | Synthesis of oseltamivir from shikimic acid. wikipedia.org |

| Enzymatic Catalysis | Use of enzymes for highly selective transformations. | Chloroperoxidase-catalyzed dihydroxylation of cyclohexadiene. researchgate.net |

| Biomimetic Reactions | Mimicking biosynthetic reaction cascades to build molecular complexity. | SmI2–H2O-promoted radical cyclization to form cyclohexane-1,4-diols. researchgate.net |

Functional Materials Science: (1R,4S)-cyclohex-2-ene-1,4-diol as a Chiral Monomer or Scaffold for Polymeric Systems

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it an excellent candidate for use as a monomer in polymerization reactions. Its defined stereochemistry is particularly valuable for creating chiral polymers with unique properties and applications in areas such as chiral recognition and catalysis.

This diol can be incorporated into the main chain of various polymers, including polyesters and polycarbonates. The resulting materials can be designed to possess specific characteristics, such as thermal and acid lability. The inherent chirality of the monomer can be transferred to the polymer backbone, influencing its secondary structure and macroscopic properties.

The rigid cyclic structure of the cyclohexene unit, combined with the stereochemically defined hydroxyl groups, allows for the creation of polymers with well-defined three-dimensional structures. This is crucial for applications where the spatial arrangement of functional groups is critical, for example, in the development of selective membranes or as scaffolds for asymmetric catalysts.

The alkene functionality within the monomer unit provides a handle for post-polymerization modification. This allows for the introduction of further functionality or for cross-linking the polymer chains, enabling the tuning of the material's physical and chemical properties after its initial synthesis.

Green Analytical Chemistry Applied to this compound Synthesis and Reactions

The principles of green chemistry are increasingly being applied to the synthesis and analysis of this compound and related compounds, aiming to reduce environmental impact and improve efficiency. This involves the development of cleaner synthetic routes and the use of analytical techniques that minimize waste and energy consumption.

Several green synthetic methods for producing cyclohexanediols have been reported. These include:

Solvent-free oxidation: The aerobic oxidation of cyclohexene over gold-supported catalysts can proceed without the need for organic solvents, a significant step towards a more environmentally benign process.

Water as a catalyst: In some cases, the hydrolysis of cyclohexene oxide to the corresponding diol can be achieved using water itself as the catalyst, eliminating the need for acid or base promoters. researchgate.net

The development of these green synthetic routes necessitates the use of appropriate analytical methods to monitor reaction progress, product yield, and purity. Green analytical chemistry principles guide the selection of these techniques, favoring methods that are rapid, use smaller sample sizes, and reduce solvent consumption.

Comparison of Green Synthesis Parameters:

| Starting Material | Catalyst/Reagent | Solvent | Key Feature |

| Cyclohexene | Au / Cs₃PW₁₂O₄₀ / H₂O₂ | Solvent-free | 100% selectivity to the diol. |

| Cyclohexene Oxide | Water | Water | Eliminates the need for additional catalysts. |

| Cyclohexene | Zeolites (e.g., H-ZSM-5) | Solvent-free | Recyclable catalyst for cyclohexene oxide hydrolysis. researchgate.net |

| Cyclohexene | H₂O₂/CO₂ over -MoO₃-TiO₂ | Not specified | High conversion and selectivity to 1,2-cyclohexanediol. researchgate.net |

In-situ and online monitoring techniques, such as FT-IR and Raman spectroscopy, are valuable tools in this context, as they can provide real-time information about the reaction without the need for sample extraction and quenching. Chromatographic methods, when necessary, are being adapted to use more environmentally friendly mobile phases and smaller column dimensions to reduce waste.

Future Research Directions and Challenges in 1r,4s Cyclohex 2 Ene 1,4 Diol Chemistry

Innovations in Stereoselective and Sustainable Synthesis of (1R,4S)-cyclohex-2-ene-1,4-diol

The synthesis of enantiomerically pure this compound is paramount for its use in stereoselective synthesis. Future advancements are focused on developing more efficient, sustainable, and highly stereoselective methodologies.

A significant area of innovation lies in enzymatic kinetic resolution. The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), has proven highly effective in the enantioselective acetylation of racemic diols. This method allows for the separation of enantiomers by selectively acylating one, yielding the enantiopure monoacetate and the unreacted diol with high enantiomeric excess (ee). For instance, the resolution of a related polyfunctionalized cyclohexane (B81311) precursor using CALB has been achieved, affording access to enantiopure trans-cyclohex-2-ene-1,4-diol (B2629233) derivatives. researchgate.net Future research will likely focus on discovering novel enzymes with enhanced selectivity and broader substrate scope, as well as optimizing reaction conditions to improve yields and reduce waste.

"Chiral pool" approaches, which utilize readily available, enantiopure starting materials from nature like carbohydrates and amino acids, continue to be a cornerstone of stereoselective synthesis. researchgate.net The synthesis of cyclohexene (B86901) chirons from enantiopure monoketals of p-benzoquinone is a prime example, providing a variety of functionalized building blocks. researchgate.net The challenge remains in devising shorter, more efficient synthetic routes from these natural sources to the target diol.

The development of novel catalytic systems is another critical research trajectory. Palladium-catalyzed reactions have shown promise in transforming cyclohexa-1,3-diene derivatives into functionalized cyclohexenols with high stereocontrol. Innovations in catalyst design, including the use of new ligands and metal complexes, are expected to provide more direct and selective pathways to this compound, minimizing the need for protecting groups and multiple synthetic steps. Sustainable approaches, such as the use of greener solvents and catalysts, are also a major focus. For example, methods using hydrogen peroxide as a green oxidant are being explored for the synthesis of related cyclitols. mdpi.com

| Synthetic Strategy | Key Features | Advantages | Challenges & Future Directions |

| Enzymatic Kinetic Resolution | Use of lipases (e.g., Candida antarctica lipase B) for selective acylation. | High enantioselectivity (often >99% ee); mild reaction conditions. | Separation of product from unreacted enantiomer; discovery of more efficient enzymes. |

| Chiral Pool Synthesis | Employs naturally occurring chiral molecules (e.g., quinic acid, p-benzoquinone derivatives) as starting materials. researchgate.netresearchgate.net | Access to enantiomerically pure building blocks. researchgate.net | Lengthy synthetic sequences; availability of starting materials. |

| Asymmetric Catalysis | Use of chiral metal catalysts (e.g., Palladium complexes) to induce stereoselectivity. | Potential for high catalytic turnover and efficiency. | Catalyst cost and sensitivity; development of more selective catalysts for direct synthesis. |

| Green Chemistry Approaches | Utilization of environmentally benign reagents and solvents (e.g., H₂O₂, water). mdpi.com | Reduced environmental impact; increased sustainability. mdpi.com | Maintaining high selectivity and yield; isolation of polar products from aqueous media. mdpi.com |

Exploration of Novel Reactivity and Unprecedented Transformations of the Cyclohexenediol (B14278918) Scaffold

The this compound scaffold possesses a rich chemical character, defined by the interplay of its nucleophilic hydroxyl groups and the electron-rich carbon-carbon double bond. While its fundamental reactivity is understood, future research is aimed at uncovering novel transformations and expanding its synthetic utility.

The double bond is susceptible to a range of electrophilic additions. For instance, reaction with halogens like bromine proceeds through a bromonium ion intermediate to yield dihalogenated derivatives. Future work could explore a wider array of electrophiles to generate diverse functional groups on the cyclohexane ring. Furthermore, the allylic nature of the hydroxyl groups allows for substitution reactions, which can be exploited to introduce new functionalities with stereocontrol. Palladium-catalyzed allylic amination has been successfully demonstrated on related systems, opening avenues for the synthesis of chiral amino-alcohols.

Computational chemistry is poised to play a crucial role in predicting and understanding the reactivity of the cyclohexenediol scaffold. researchgate.net Theoretical calculations can help in designing experiments, predicting the stereochemical outcome of reactions, and identifying novel reaction pathways that might not be intuitively obvious. This synergy between computational and experimental chemistry will accelerate the discovery of unprecedented transformations.

Integration of this compound into Advanced Supramolecular Architectures and Nanomaterials

A burgeoning area of research is the use of chiral molecules as building blocks for advanced materials. The well-defined stereochemistry of this compound makes it an attractive candidate for the construction of chiral supramolecular assemblies and nanomaterials, although this application is still in its nascent stages.